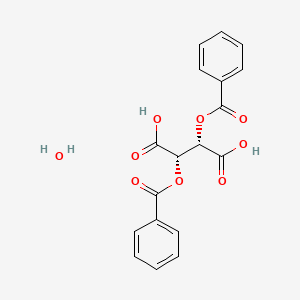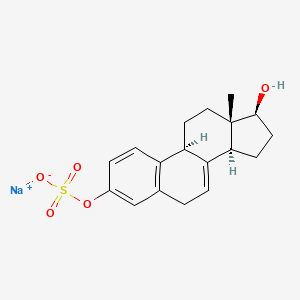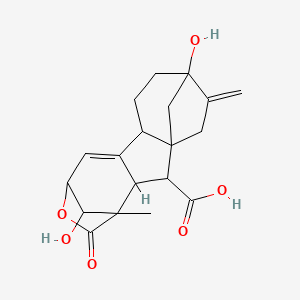
Cotinine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Several liquid chromatography–tandem mass spectrometry (LC–MS-MS) methods have been described for measuring cotinine in biological fluids . The multiple reaction monitoring transitions for nicotine, cotinine, trans 3’-hydroxycotinine, nornicotine, norcotinine, nicotine-d4, and cotinine-d3 were selected at m/z 163.3/117.1 .Molecular Structure Analysis
Cotinine is an N-alkylpyrrolidine that consists of N-methylpyrrolidinone bearing a pyridin-3-yl substituent at position C-5 . It crosses the blood-brain barrier and interacts with both nAChRs and non-nAChRs in the nervous system .Chemical Reactions Analysis
Cotinine and cotinine-d3 are both complete within 4 min per sample using LC–MS-MS analysis .Physical And Chemical Properties Analysis
Cotinine has a longer plasma half-life than nicotine . It accumulates in the body as a result of tobacco exposure .科学的研究の応用
Quantitation of Urine Nicotine, Cotinine, and 3-OH-Cotinine
Cotinine-d4 is used in the quantitation of urine nicotine, cotinine, and 3-OH-cotinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides an objective way to evaluate nicotine exposure and the associated health risks . The major metabolites are cotinine and 3-OH-cotinine which have significantly longer half-lives and allow for a longer detection window following nicotine use .
Application of HPLC-QQQ-MS/MS and RP-HPLC-DAD System
Cotinine-d4 is used in the application of high-performance liquid chromatography coupled to triple quadrupole mass spectrometry (HPLC-QQQ-MS/MS), and RP-HPLC enriched with chaotropic additives. These methods allow reliable confirmation of tobacco smoke exposure in toxicological and epidemiological studies . The limits of detection (LOD) were much better for HPLC-QQQ-MS/MS in comparison to the RP-HPLC-DAD enriched with chaotropic additives .
Determination of Nicotine-Related Compounds in Smokeless Tobacco Products
Cotinine-d4 is used in the determination of nicotine-related compounds in smokeless tobacco products and nicotine-containing tobacco-free oral pouches . These products have increased in popularity in recent years and are associated with far fewer health hazards compared to cigarettes .
作用機序
Target of Action
Cotinine-d4, a metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors (nAChRs) and MD2 , a protein associated with Toll-like receptor 4 (TLR4) . nAChRs play a crucial role in signal transmission in the nervous system, while TLR4 is involved in innate immune system responses.
Mode of Action
Cotinine-d4 interacts with its targets, leading to various physiological changes. It acts as a weak agonist of nAChRs , facilitating signal transmission in the nervous system. Additionally, cotinine-d4 binds to MD2, inhibiting TLR4 signaling . This interaction reduces the expression of pro-inflammatory factors, thereby attenuating neuroinflammation .
Biochemical Pathways
The interaction of cotinine-d4 with its targets affects several biochemical pathways. It inhibits the TLR4/NF-κB signaling pathway , which plays a key role in immune and inflammatory responses. By inhibiting this pathway, cotinine-d4 can reduce inflammation and improve conditions like deep vein thrombosis .
Pharmacokinetics
Cotinine-d4, like its parent compound nicotine, undergoes absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by the CYP2A6 enzyme . The pharmacokinetic properties of cotinine-d4 impact its bioavailability, influencing its therapeutic potential.
Result of Action
The action of cotinine-d4 at the molecular and cellular levels leads to several effects. It has been shown to facilitate memory, cognition, executive function, and emotional responding . Furthermore, cotinine-d4 acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .
Safety and Hazards
将来の方向性
Cotinine has been shown to prevent working and reference memory loss in a mouse model of Alzheimer’s disease (AD) and in a monkey model of schizophrenia . It has been suggested that cotinine may play a key role in promoting tobacco smoking in individuals that suffer from psychiatric conditions and represents a new potential therapeutic agent against psychiatric conditions such as AD and PTSD . More research is warranted in order to provide better insight into the actions of cotinine and its contribution to tobacco addiction .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cotinine-d4 involves the incorporation of four deuterium atoms into the Cotinine molecule. This can be achieved through a series of synthetic steps starting from the precursor compound Nicotine-d4.", "Starting Materials": [ "Nicotine-d4", "Sodium Borohydride", "Deuterium oxide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Nicotine-d4 is converted to Cotinine-d4 through a condensation reaction with formaldehyde in the presence of hydrochloric acid.", "Step 2: Cotinine-d4 is then reduced using sodium borohydride in deuterium oxide to incorporate deuterium atoms into the molecule.", "Step 3: The resulting compound is then subjected to a hydrolysis reaction using sodium hydroxide to remove the protecting groups.", "Step 4: The final step involves the acetylation of Cotinine-d4 using acetic anhydride and pyridine to yield the desired product." ] } | |
CAS番号 |
350818-68-7 |
分子式 |
C10H8N2OD4 |
分子量 |
180.24 |
外観 |
White-pale yellow solid |
melting_point |
40-42°C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
15569-85-4 (unlabelled) |
同義語 |
(±)-Cotinine-2,4,5,6-d4 |
タグ |
Cotinine |
製品の起源 |
United States |
Q & A
Q1: What is the significance of the nicotine metabolite ratio (NMR) and how is cotinine-d4 used to determine it?
A: The NMR is a valuable biomarker in smoking research as it reflects the rate of nicotine metabolism in an individual. A higher NMR indicates faster nicotine metabolism. [, ] Cotinine-d4, a deuterium-labeled form of cotinine, is administered and its metabolic product, deuterium-labeled 3'-hydroxycotinine, is measured alongside cotinine-d4 levels in biological samples like saliva. The ratio of these two deuterium-labeled compounds constitutes the NMR. [, ] This approach provides valuable insights into individual differences in nicotine metabolism and can help explain variations in smoking behavior and responses to smoking cessation interventions.
Q2: How does the use of cotinine-d4 improve the study of nicotine metabolism in pregnant women?
A: Studying nicotine metabolism during pregnancy presents unique challenges. Cotinine-d4, along with deuterium-labeled nicotine-d2, allows researchers to precisely track the metabolism of nicotine and cotinine by distinguishing the labeled compounds from their non-labeled counterparts. [] This is particularly important in pregnancy where physiological changes can alter drug metabolism. The use of deuterium-labeled compounds provides a clearer picture of how nicotine metabolism is affected by pregnancy and can aid in assessing potential risks to both mother and fetus.
Q3: Are there racial differences in nicotine metabolism as indicated by the nicotine metabolite ratio (NMR), and how was cotinine-d4 used to investigate this?
A: Research using cotinine-d4 to determine NMR has shown that White adolescents exhibit faster nicotine metabolism compared to Black/African American and Asian adolescents. [] This finding is consistent with observations in adult smokers, suggesting that racial variations in nicotine metabolism are present from adolescence. [] Understanding these differences can contribute to developing tailored smoking cessation strategies for different populations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













